Methyl 2-(3-fluorophenoxy)butanoate
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Overview
Description
Methyl 2-(3-fluorophenoxy)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often found in nature, contributing to the fragrances of fruits and flowers . This particular compound features a fluorophenoxy group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluorophenoxy)butanoate typically involves the esterification of 3-fluorophenol with butanoic acid in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid, which facilitate the esterification process by protonating the carbonyl group of the acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to yield 3-fluorophenol and butanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-fluorophenol and butanoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-fluorophenoxy)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 3-fluorophenol and butanoic acid, which may interact with various enzymes and receptors . The fluorine atom in the phenoxy group can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Similar ester structure but lacks the fluorophenoxy group.
Ethyl butanoate: Another ester with a similar backbone but different alkyl group.
Methyl 4-(2-fluorophenoxy)butanoate: A closely related compound with a different substitution pattern on the phenoxy group.
Uniqueness
Methyl 2-(3-fluorophenoxy)butanoate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties and potential biological activities. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
CAS No. |
112096-56-7 |
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Molecular Formula |
C11H13FO3 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 2-(3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H13FO3/c1-3-10(11(13)14-2)15-9-6-4-5-8(12)7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
QQYUWPJPUATVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
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